Benzo[c]phenanthrene-d5 (BCP-d5) is a specifically labelled isotopomer of benzo[c]phenanthrene (BCP), a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of organic compounds found in fossil fuels, smoke, and char-grilled foods. They are known to have potential health risks, and BCP is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC) [].
BCP-d5 is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry [, ]. An internal standard is a known compound added to a sample in a specific amount to help researchers quantify the target analytes (in this case, PAHs) in the sample. By comparing the signal of the internal standard to the signal of the target analytes, researchers can account for variations in the measurement process and improve the accuracy and precision of their measurements.
Here are some specific examples of how BCP-d5 is used in scientific research:
Benzo[c]phenanthrene-d5 is a labeled isotopologue of benzo[c]phenanthrene, a polycyclic aromatic hydrocarbon characterized by its complex structure consisting of four fused benzene rings. The chemical formula for benzo[c]phenanthrene-d5 is C₁₈D₅H₇, indicating the presence of five deuterium atoms, which are isotopes of hydrogen. This compound appears as a white solid and is soluble in nonpolar organic solvents. Its unique structure makes it a subject of interest in both theoretical studies and environmental chemistry, where it has been noted for its weak carcinogenic properties .
The biological activity of benzo[c]phenanthrene-d5 is primarily linked to its parent compound, benzo[c]phenanthrene, which has been associated with weak carcinogenic effects. Studies suggest that exposure to polycyclic aromatic hydrocarbons can lead to DNA damage and mutagenesis, although the specific biological impact of benzo[c]phenanthrene-d5 remains less explored due to its limited use in biological systems .
Benzo[c]phenanthrene-d5 finds applications primarily in research settings:
Interaction studies involving benzo[c]phenanthrene-d5 often focus on its behavior in biological systems or its reactivity with other chemicals. Research has indicated that compounds like this can interact with cellular components, potentially leading to oxidative stress or DNA adduct formation. These interactions are crucial for understanding the toxicological profiles of polycyclic aromatic hydrocarbons .
Benzo[c]phenanthrene-d5 shares structural characteristics with several other polycyclic aromatic hydrocarbons. Here are some similar compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Benzo[a]pyrene | C₁₈H₁₂ | Known for its strong carcinogenic properties |
| Pyrene | C₁₆H₁₀ | Composed of four fused benzene rings but lacks deuterium |
| Phenanthrene | C₁₄H₁₀ | Contains three fused benzene rings |
| Anthracene | C₁⁴H₁₀ | Composed of three linearly fused benzene rings |
Uniqueness: Benzo[c]phenanthrene-d5 is distinctive due to its specific isotopic labeling with deuterium, which allows researchers to trace its pathways and interactions more effectively than its non-labeled counterparts. This isotopic substitution provides valuable insights into reaction mechanisms and environmental behavior that are not readily available with non-deuterated forms .
Benzo[c]phenanthrene-d5 possesses the molecular formula C₁₈H₇D₅, indicating the presence of eighteen carbon atoms, seven hydrogen atoms, and five deuterium atoms [2] [5] [6]. The compound exhibits a molecular weight of 233.32 grams per mole, representing a significant increase from its non-deuterated counterpart [2] [5] [6] [7]. The accurate mass determination reveals a precise value of 233.125 daltons, which is essential for high-resolution mass spectrometric applications [7].
The Chemical Abstracts Service registry number for benzo[c]phenanthrene-d5 is 1795011-61-8, providing unambiguous identification for this specific isotopologue [2] [5] [6]. The structural representation using Simplified Molecular Input Line Entry System notation is expressed as [2H]c1cc2ccc3ccccc3c2c4c([2H])c([2H])c([2H])c([2H])c14, clearly indicating the specific positions of deuterium substitution within the aromatic framework [7].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₇D₅ | [2] [5] [6] |
| Molecular Weight (g/mol) | 233.32 | [2] [5] [6] [7] |
| Accurate Mass (Da) | 233.125 | [7] |
| CAS Number | 1795011-61-8 | [2] [5] [6] |
| Number of Deuterium Atoms | 5 | [2] [5] |
| Number of Hydrogen Atoms | 7 | [2] [5] |
| Number of Carbon Atoms | 18 | [2] [5] |
The deuteration pattern in benzo[c]phenanthrene-d5 involves the systematic replacement of five hydrogen atoms with deuterium isotopes at specific aromatic positions [2]. Research into deuterium isotope fractionation of polycyclic aromatic hydrocarbons has revealed that deuteration patterns can serve as signatures for specific reactions and environmental conditions where these compounds were formed or processed [9]. The deuterium enrichment in polycyclic aromatic hydrocarbons occurs due to zero-point energy differences between deuterium-carbon and hydrogen-carbon bonds, which lead to slightly stronger carbon-deuterium bonds compared to carbon-hydrogen bonds [9].
The specific positions of deuterium substitution in benzo[c]phenanthrene-d5 are strategically located to maintain the compound's structural integrity while providing distinct isotopic signatures for analytical applications [7]. The deuteration process involves careful control of reaction conditions to achieve selective hydrogen-deuterium exchange at aromatic positions, as demonstrated in studies of aromatic compound deuteration using various catalytic systems [32] [33].
The comparative analysis between benzo[c]phenanthrene and its deuterated analogue reveals several significant differences in molecular properties [11] [19] [20]. The non-deuterated benzo[c]phenanthrene possesses the molecular formula C₁₈H₁₂ with a molecular weight of 228.29 grams per mole and an exact mass of 228.0939 daltons [3] [4] [11] [19]. The deuterated version exhibits a mass increase of 5.03 grams per mole, representing a 2.20 percent increase in molecular weight due to the substitution of five hydrogen atoms with deuterium [11] [19].
| Property | Non-deuterated | Deuterated | Difference |
|---|---|---|---|
| Molecular Formula | C₁₈H₁₂ | C₁₈H₇D₅ | 5 H → D substitutions |
| Molecular Weight (g/mol) | 228.29 | 233.32 | +5.03 g/mol |
| Exact Mass (Da) | 228.0939 | 233.125 | +5.031 Da |
| Hydrogen Atoms | 12 | 7 | -5 atoms |
| Deuterium Atoms | 0 | 5 | +5 atoms |
The melting point characteristics also demonstrate isotope effects, with the non-deuterated compound exhibiting melting points in the range of 65-69°C or 158-160°C depending on the measurement conditions [11] [19] [20], while benzo[c]phenanthrene-d5 shows a slightly lower melting point range of 62-64°C [29] [30]. This difference reflects the subtle but measurable effects of deuterium substitution on intermolecular interactions and crystal packing arrangements [11] [19].
Benzo[c]phenanthrene-d5 manifests as a pale yellow solid at room temperature, exhibiting distinctive physical characteristics that distinguish it from its non-deuterated counterpart [29] [30]. The compound maintains a solid physical state under standard laboratory conditions, with recommended storage temperatures between 2-8°C to ensure long-term stability [6] [29] [30].
The melting point of benzo[c]phenanthrene-d5 occurs within the range of 62-64°C, demonstrating the influence of isotopic substitution on thermal properties [29] [30]. This temperature range is slightly lower than some reported values for the non-deuterated analogue, suggesting that deuterium substitution affects the crystal lattice energy and intermolecular hydrogen bonding patterns [11] [19] [29].
Solubility characteristics reveal that benzo[c]phenanthrene-d5 exhibits solubility in chloroform, consistent with the general behavior of polycyclic aromatic hydrocarbons in nonpolar organic solvents [2] [29] [30]. The compound demonstrates limited solubility in polar solvents, reflecting its hydrophobic nature and aromatic character [13] [44]. This solubility profile is essential for analytical applications, where dissolution in appropriate solvents enables spectroscopic and chromatographic analysis [29] [30].
| Physical Property | Value | Reference |
|---|---|---|
| Appearance | Pale Yellow Solid | [29] [30] |
| Color | Pale Yellow | [29] [30] |
| Melting Point (°C) | 62-64 | [29] [30] |
| Solubility | Chloroform | [2] [29] [30] |
| Storage Temperature (°C) | 2-8 | [6] [29] [30] |
| Physical State at 20°C | Solid | [20] |
Nuclear magnetic resonance spectroscopy of benzo[c]phenanthrene-d5 reveals characteristic features arising from deuterium substitution effects on chemical shifts and coupling patterns [12] [26] [40]. Deuterium nuclear magnetic resonance exhibits a chemical shift range similar to proton nuclear magnetic resonance but with significantly reduced resolution due to the smaller magnetic dipole moment of the deuteron relative to the proton [40] [43]. The deuterated compound will show strong peaks in deuterium nuclear magnetic resonance spectra while corresponding signals disappear in proton nuclear magnetic resonance, confirming successful deuteration [40] [43].
The nuclear magnetic resonance analysis of the parent compound benzo[c]phenanthrene has been extensively studied, revealing complex coupling patterns and chemical shift assignments for aromatic protons [12] [23]. Complete analyses of proton nuclear magnetic resonance spectra have been carried out in various solvents including carbon disulfide, acetone, and deuterated benzene, showing distinct resonance patterns for different aromatic positions [12]. The H(1,12) resonance exhibits broadening due to unresolved long-range coupling interactions, and the chemical shifts correspond well with calculations based on ring current effects in planar molecular models [12].
Deuterium isotope effects on carbon-13 nuclear magnetic resonance chemical shifts represent an important analytical tool for studying isotopic substitution patterns [26] [28]. These isotope effects can extend over multiple bonds, with two-bond deuterium isotope effects correlating with molecular structural features and vibrational frequencies [26]. The magnitude and direction of these effects provide information about the local chemical environment and hydrogen bonding interactions [26] [28].
Infrared spectroscopy of benzo[c]phenanthrene-d5 exhibits distinctive features arising from the presence of both aromatic carbon-hydrogen and carbon-deuterium stretching vibrations [15] [18] [41]. The carbon-hydrogen stretching region shows characteristic aromatic bands, while carbon-deuterium stretches appear at lower frequencies due to the increased mass of deuterium [18] [25] [41]. Theoretical calculations using density functional theory have shown that deuterated polycyclic aromatic hydrocarbons exhibit systematic shifts in vibrational frequencies compared to their non-deuterated analogues [18].
The infrared spectrum of the parent compound benzo[c]phenanthrene displays characteristic features of polycyclic aromatic hydrocarbons, including aromatic carbon-hydrogen stretching modes around 3000-3100 cm⁻¹ and aromatic carbon-carbon stretching vibrations in the 1400-1600 cm⁻¹ region [15] [18]. Out-of-plane bending modes of aromatic hydrogens appear in the fingerprint region between 700-900 cm⁻¹, providing diagnostic information for structural identification [15] [18].
For deuterated polycyclic aromatic hydrocarbons, the carbon-deuterium asymmetric and symmetric stretching modes typically appear around 2200-2300 cm⁻¹, significantly red-shifted from the corresponding carbon-hydrogen stretches [25] [27]. These features serve as diagnostic markers for deuterium incorporation and can be used to estimate the degree of deuteration in analytical samples [25] [27].
Mass spectrometry of benzo[c]phenanthrene-d5 provides definitive identification through its characteristic isotope pattern and fragmentation behavior [4] [34] [36]. The molecular ion peak appears at mass-to-charge ratio 233, representing a five-mass-unit shift from the non-deuterated compound's molecular ion at mass-to-charge ratio 228 [4] [34] [36]. High-resolution mass spectrometry reveals the accurate mass of 233.125 daltons, enabling precise determination of the molecular composition [34].
The mass spectrum of the parent compound benzo[c]phenanthrene shows a characteristic molecular ion peak at mass-to-charge ratio 228 with typical polycyclic aromatic hydrocarbon fragmentation patterns [4] [38]. The base peak typically corresponds to the molecular ion, reflecting the stability of the aromatic system [4] [38]. Fragmentation processes involve loss of hydrogen atoms and carbon-containing fragments, producing characteristic daughter ions that confirm the molecular structure [4] [38].
Deuterated polycyclic aromatic hydrocarbons in mass spectrometry exhibit entirely consistent mass shifts corresponding to the number of deuterium substitutions [36] [39]. Research using deuterated ethene as a fuel source demonstrated that deuterated polycyclic aromatic hydrocarbon mass peaks show systematic shifts equivalent to the number of deuterium atoms incorporated into the molecular structure [36]. This behavior enables unambiguous identification of deuteration patterns and confirms the molecular formula assignments [36] [39].
Benzo[c]phenanthrene-d5 represents a deuterated derivative of the polycyclic aromatic hydrocarbon benzo[c]phenanthrene, wherein five hydrogen atoms are replaced with deuterium isotopes [2]. This compound, characterized by the molecular formula C18H7D5, serves as a crucial analytical standard in mass spectrometry and environmental analysis applications [2] . The synthesis of this deuterated compound requires sophisticated methodologies that ensure high isotopic enrichment while maintaining structural integrity and chemical purity.
The importance of benzo[c]phenanthrene-d5 extends beyond its role as an internal standard, encompassing applications in mechanistic studies, environmental monitoring, and pharmaceutical research . Its unique properties, including enhanced mass spectrometric detection capabilities and isotopic labeling characteristics, make it an invaluable tool in analytical chemistry laboratories worldwide.
The most widely employed approach for deuterating benzo[c]phenanthrene involves catalytic hydrogen-deuterium exchange reactions utilizing heavy water as the deuterium source [4] [5]. These methods typically employ heterogeneous catalysts, particularly palladium and platinum-based systems, which facilitate the selective exchange of aromatic hydrogen atoms with deuterium under controlled conditions.
Palladium-Catalyzed Exchange Systems
Palladium on carbon catalysts represent the gold standard for aromatic deuteration reactions [5]. The reaction mechanism involves the adsorption of both the aromatic substrate and deuterium molecules onto the palladium surface, followed by hydrogen-deuterium exchange through surface-mediated processes [5]. Typical reaction conditions include temperatures ranging from 120°C to 200°C and pressures of 20-50 bar, with deuterium incorporation efficiencies reaching 94-98% [5].
The selectivity of palladium-catalyzed systems favors aromatic positions over aliphatic sites, making them particularly suitable for polycyclic aromatic hydrocarbons like benzo[c]phenanthrene [5]. Recent developments have demonstrated that the addition of aluminum as a co-catalyst can enhance reaction rates and deuterium incorporation levels [5].
Platinum-Alumina Catalyst Systems
Platinum supported on alumina offers an alternative catalytic approach with distinct advantages in terms of reaction selectivity and catalyst longevity [6] [7]. These systems operate effectively at temperatures between 170°C and 220°C, providing excellent deuterium incorporation rates of 90-95% within 1-2 hours [6]. The platinum-alumina combination exhibits superior thermal stability compared to palladium-based catalysts, making it suitable for large-scale industrial applications.
Iron-Based Catalytic Systems
Recent advances in catalytic deuteration have introduced iron-cellulose catalysts as environmentally friendly alternatives to precious metal systems [8]. These catalysts operate at moderate temperatures (120°C) and achieve remarkable deuterium incorporation levels exceeding 95% [8]. The iron-cellulose system demonstrates exceptional scalability, with successful reactions performed on >300 gram scales while maintaining high isotopic purity [8].
Electrochemical deuteration represents an innovative approach that eliminates the need for expensive metal catalysts while achieving high deuterium incorporation levels [9] [10]. This method utilizes heavy water as both the deuterium source and electrolyte medium, with organic compounds such as triphenylamine and triphenylphosphine serving as sacrificial reagents [9].
The electrochemical process operates under mild conditions, typically at room temperature and atmospheric pressure, making it particularly attractive for laboratory-scale synthesis [9] [10]. The reaction proceeds through electrochemical activation of the aromatic substrate, followed by deuterium incorporation from the aqueous medium. This approach has demonstrated deuterium incorporation efficiencies of 80-90% for various aromatic compounds, including polycyclic aromatic hydrocarbons [9].
Mechanistic Considerations
The electrochemical deuteration mechanism involves the generation of reactive intermediates through electron transfer processes [9]. The aromatic substrate undergoes reduction at the cathode, creating reactive carbanion intermediates that readily abstract deuterium from the heavy water medium. This process provides excellent selectivity for aromatic positions while avoiding unwanted side reactions common in traditional chemical approaches.
Acid-catalyzed deuteration employs strong acid systems, particularly boron trifluoride-deuterium oxide complexes, to promote hydrogen-deuterium exchange reactions [11] [12]. This approach operates through electrophilic aromatic substitution mechanisms, with the strong acid system activating both the aromatic substrate and the deuterium source.
Boron Trifluoride-Heavy Water Systems
The combination of boron trifluoride and deuterium oxide forms a powerful deuteration reagent capable of achieving high levels of deuterium incorporation [11] [12]. The reaction typically employs a 1:1 molar ratio of boron trifluoride to heavy water, with the aromatic substrate added neat or in minimal solvent [11]. Reaction temperatures range from 25°C to 50°C, with reaction times varying from 1 to 20 hours depending on substrate reactivity [12].
This method has demonstrated particular effectiveness with polycyclic aromatic hydrocarbons, achieving deuterium incorporation levels of 90-95% for compounds including phenanthrene, naphthalene, and related structures [12]. The mild reaction conditions and high selectivity make this approach suitable for sensitive aromatic compounds that might undergo degradation under harsher conditions.
Flow chemistry approaches represent the cutting edge of deuteration technology, offering continuous processing capabilities with enhanced reaction control and reduced processing times [6]. These systems utilize microwave heating combined with flow reactors to achieve rapid and efficient deuteration reactions.
Microwave-Enhanced Flow Systems
The integration of microwave heating with continuous flow processing provides exceptional thermal efficiency and reaction control [6]. These systems employ platinum-alumina catalysts packed in glass reaction tubes, with reactants delivered continuously through precision pump systems. The microwave heating enables rapid temperature achievement (reaching 200°C in 90 seconds) while maintaining precise temperature control throughout the reaction [6].
Flow chemistry deuteration systems demonstrate remarkable deuterium incorporation efficiencies of 94-99% with residence times as short as 90 seconds [6]. The continuous processing capability enables the production of deuterated compounds on kilogram scales while maintaining consistent quality and isotopic purity.
Process Advantages
Flow chemistry approaches offer several distinct advantages over traditional batch processing methods [6]. These include reduced energy consumption (30% less power requirement compared to conventional heating), enhanced safety through continuous processing, and improved scalability for industrial applications. The ability to integrate multiple reaction stages in series enables the achievement of higher deuteration levels through stepwise processing [6].
The most straightforward approach to benzo[c]phenanthrene-d5 synthesis involves the direct deuteration of the parent compound using established hydrogen-deuterium exchange methodologies [13]. This approach leverages the electrophilic reactivity of the benzo[c]phenanthrene aromatic system to achieve selective deuterium incorporation at multiple positions.
Optimal Reaction Parameters
The direct deuteration of benzo[c]phenanthrene requires careful optimization of reaction parameters to achieve the desired five-fold deuterium incorporation [13]. Temperature control proves critical, with optimal ranges between 200°C and 300°C providing the best balance between reaction rate and selectivity [13]. Pressure requirements vary depending on the catalytic system employed, with heterogeneous catalysts typically requiring 20-50 bar hydrogen pressure for catalyst activation .
The deuterium to aromatic hydrogen ratio represents another crucial parameter, with studies demonstrating that 20:1 molar ratios provide optimal deuterium incorporation while minimizing side reactions [13]. Under these conditions, isotopic purities approaching 95% can be achieved within 2-15 hours, depending on the specific catalytic system and reaction temperature [13].
Catalyst Selection and Loading
Catalyst selection significantly impacts both the reaction efficiency and selectivity of the deuteration process [4] [8]. Palladium-based catalysts demonstrate superior activity for aromatic substrates, with loading levels of 1-20 mol% providing optimal performance . Higher catalyst loadings can lead to unwanted hydrogenation side reactions, while insufficient loading results in incomplete deuterium incorporation.
Platinum-alumina catalysts offer enhanced selectivity for specific aromatic positions, particularly beneficial for achieving regioselective deuteration patterns [6]. Iron-based catalysts provide an environmentally sustainable alternative with comparable activity levels and reduced cost considerations for large-scale applications [8].
Alternative synthetic routes involve multi-step approaches that construct the benzo[c]phenanthrene framework from deuterated precursors [14] [15]. These methods offer enhanced control over deuterium placement but require more complex synthetic sequences and specialized starting materials.
Cyclization Strategies
Multi-step approaches typically employ cyclization reactions to construct the polycyclic aromatic framework from appropriately deuterated precursors [14] [15]. These strategies begin with deuterated aromatic building blocks, such as deuterated naphthalene or phenanthrene derivatives, which undergo controlled cyclization reactions to form the target benzo[c]phenanthrene structure.
The cyclization process requires careful consideration of reaction conditions to preserve deuterium labels while achieving efficient ring formation [14]. Common cyclization methodologies include Friedel-Crafts acylation followed by reduction and dehydration sequences, photochemical cyclization approaches, and metal-catalyzed cross-coupling reactions [14] [15].
Precursor Preparation
The preparation of deuterated precursors follows established deuteration protocols, with particular attention to maintaining isotopic purity throughout the synthetic sequence [16]. Deuterated naphthalene derivatives can be prepared through catalytic exchange reactions using conditions similar to those described for direct deuteration approaches [16].
Quality control measures during precursor synthesis include regular monitoring of deuterium content through mass spectrometry and nuclear magnetic resonance spectroscopy [17]. These analytical techniques ensure that isotopic purity is maintained throughout the synthetic sequence and identify any potential degradation or exchange processes that might compromise the final product quality.
The choice of reaction medium and atmospheric conditions significantly influences the success of deuteration reactions [18]. Most deuteration protocols employ heavy water as both the deuterium source and primary solvent, though the addition of co-solvents can enhance substrate solubility and reaction homogeneity.
Solvent Systems
Pure heavy water represents the ideal reaction medium for most deuteration protocols, providing maximum deuterium availability while minimizing unwanted protium exchange [18]. However, the limited solubility of hydrophobic aromatic compounds in aqueous media often necessitates the use of co-solvents or alternative approaches.
Organic co-solvents must be carefully selected to avoid interference with the deuteration process [18]. Aprotic solvents such as dimethyl sulfoxide or acetonitrile provide enhanced substrate solubility while maintaining compatibility with aqueous deuteration conditions. The solvent composition requires optimization for each specific substrate to achieve optimal reaction efficiency and selectivity.
Atmospheric Control
Inert atmosphere conditions prove essential for many deuteration protocols, particularly those employing sensitive catalysts or reducing conditions [8]. Nitrogen or argon atmospheres prevent oxidative degradation of catalysts and substrates while maintaining reaction selectivity.
For hydrogen-activated catalytic systems, careful control of hydrogen and deuterium gas composition ensures optimal catalyst performance while maximizing deuterium incorporation [8]. The gas composition may require adjustment throughout the reaction to maintain catalyst activity and achieve complete deuteration.
Chromatographic purification represents the most effective approach for achieving high-purity benzo[c]phenanthrene-d5 suitable for analytical applications [19] [20]. Multiple chromatographic modalities offer distinct advantages depending on the scale of operation and purity requirements.
Column Chromatography
Silica gel column chromatography provides a versatile and scalable approach for deuterated compound purification [19] [21]. The method employs normal-phase conditions with hexane-ethyl acetate gradient elution systems to achieve effective separation of the target compound from unreacted starting materials and by-products [21].
Optimal separation conditions typically employ silica gel with 60-200 mesh particle size and column length-to-diameter ratios of 20:1 to 30:1 [21]. The elution gradient begins with pure hexane and progresses to 10-20% ethyl acetate in hexane, providing excellent resolution of closely related aromatic compounds [21]. Recovery yields typically range from 60-80% with purity levels reaching 90-98% [19].
High-Performance Liquid Chromatography
High-performance liquid chromatography offers superior resolution and faster processing times compared to conventional column chromatography [20] [22]. Reversed-phase conditions using C18 stationary phases with acetonitrile-water mobile phases provide excellent separation of polycyclic aromatic hydrocarbons [20].
The method demonstrates particular effectiveness for removing structurally related impurities and monitoring deuterium exchange completeness [20]. Detection systems typically employ ultraviolet absorbance at 254 nm or fluorescence detection for enhanced sensitivity [22]. Preparative-scale HPLC enables the purification of multi-gram quantities with recovery yields of 85-95% and purity levels exceeding 95% [20].
Supercritical Fluid Chromatography
Supercritical fluid chromatography represents an advanced purification technique offering exceptional resolution and environmental advantages [20]. The method employs supercritical carbon dioxide with deuterated modifiers to achieve effective separation while minimizing solvent residues [20].
The technique proves particularly valuable for deuterated compounds because it can employ deuterated modifiers that do not interfere with isotopic purity [20]. Recovery yields typically exceed 90% with purity levels reaching 98-99.5% [20]. The rapid processing times (30-60 minutes) and minimal solvent consumption make this approach attractive for high-value deuterated compounds.
Recrystallization remains a fundamental purification technique for deuterated aromatic compounds, offering simplicity and effectiveness for achieving moderate to high purity levels [19] [23]. The method relies on differential solubility characteristics to separate the target compound from impurities.
Solvent Selection
The choice of recrystallization solvent significantly impacts both purity and recovery yield [19]. For benzo[c]phenanthrene derivatives, effective solvent systems include ethanol, petroleum ether, and their mixtures [19]. The optimal solvent provides good solubility at elevated temperatures while exhibiting limited solubility at room temperature.
Mixed solvent systems often provide superior results compared to single solvents [19]. A typical ethanol-petroleum ether system employs a 1:3 to 1:5 ratio, with dissolution performed in hot ethanol followed by gradual addition of petroleum ether to induce crystallization [19]. This approach typically achieves purity levels of 85-95% with recovery yields of 70-85%.
Crystallization Conditions
Temperature control during crystallization significantly affects crystal quality and purity [23]. Slow cooling rates (1-2°C per hour) promote the formation of larger, purer crystals while minimizing occlusion of impurities [23]. The use of seed crystals can further enhance crystallization efficiency and reproducibility.
Multiple recrystallization cycles may be necessary to achieve the desired purity levels for analytical applications [23]. Each cycle typically improves purity by 2-5% while reducing overall yield by 10-15%. The optimization of recrystallization conditions requires balancing purity requirements against acceptable yield losses.
Advanced purification techniques offer enhanced capabilities for achieving ultra-high purity levels required for precision analytical applications [7] [24].
Zone Melting
Zone melting represents the ultimate purification technique for achieving ultra-high purity levels approaching 99.999% [23]. The method employs controlled directional solidification to concentrate impurities in a narrow zone that traverses the sample [23].
The technique requires specialized equipment and careful optimization of processing parameters [23]. Temperature gradients, zone travel speed, and the number of passes all significantly impact purification efficiency. While zone melting achieves exceptional purity levels, recovery yields typically range from 60-75% due to the rejection of impurity-rich zones [23].
Sublimation Purification
Sublimation provides an effective purification approach for compounds exhibiting sufficient vapor pressure under reduced pressure conditions [7]. The method offers the advantage of avoiding liquid solvents entirely, eliminating concerns about solvent residues or deuterium exchange.
Sublimation conditions typically employ temperatures of 80-120°C under vacuum (0.1-1 mmHg) to achieve controlled vaporization and condensation [7]. The technique achieves purity levels of 95-99% with recovery yields of 80-90%. The method proves particularly valuable for final purification steps where solvent-free processing is desired.
Liquid-Liquid Extraction
Liquid-liquid extraction offers a complementary purification approach particularly effective for removing specific classes of impurities [22]. The method employs differential solubility in immiscible solvent phases to achieve selective separation.
For deuterated aromatic compounds, dichloromethane-water systems provide effective separation of polar impurities from the target compound [22]. The extraction process typically employs multiple stages with optimized phase ratios to maximize recovery while achieving effective purification. Recovery yields typically range from 85-95% with moderate purity improvements of 80-90%.
The transition from laboratory-scale synthesis to industrial production of benzo[c]phenanthrene-d5 requires careful consideration of multiple factors including equipment design, process safety, and economic viability [8] [25]. Industrial production must maintain the high isotopic purity achieved at laboratory scale while meeting commercial quality and cost requirements.
Reactor Design and Engineering
Industrial-scale deuteration reactions typically employ high-pressure autoclaves capable of withstanding the elevated temperatures and pressures required for efficient catalytic processes [8]. These reactors must be constructed from materials compatible with heavy water and deuterium gas to prevent contamination and ensure operator safety [8].
Modern industrial reactors incorporate advanced temperature and pressure control systems to maintain optimal reaction conditions throughout the processing cycle [8]. Automated monitoring systems track key parameters including temperature, pressure, hydrogen/deuterium gas composition, and reaction progress to ensure consistent product quality [8].
The reactor design must also accommodate efficient heat transfer to manage the exothermic nature of many deuteration reactions [8]. Advanced heat exchange systems enable precise temperature control while minimizing energy consumption and processing time [8].
Process Integration and Automation
Industrial production facilities increasingly employ integrated processing systems that combine reaction, separation, and purification operations in continuous or semi-continuous modes [26]. These systems reduce handling requirements, minimize contamination risks, and improve overall process efficiency [26].
Automated control systems enable precise regulation of reaction parameters while reducing labor requirements and human error potential [26]. Advanced process control algorithms can optimize reaction conditions in real-time based on continuous monitoring data, maximizing deuterium incorporation while minimizing side reactions [26].
The integration of analytical monitoring systems provides continuous assessment of product quality throughout the production process [26]. On-line analytical techniques including mass spectrometry and infrared spectroscopy enable immediate detection of quality deviations and prompt corrective action [26].
The industrial production of deuterated compounds must address both economic viability and environmental sustainability [26] [13]. The high cost of deuterium sources necessitates maximum utilization efficiency to maintain competitive pricing [26].
Deuterium Resource Management
Efficient deuterium utilization represents a critical factor in industrial production economics [26]. Advanced reactor designs achieve deuterium incorporation efficiencies exceeding 95%, significantly reducing raw material costs [26]. Recycling systems for unreacted heavy water and deuterium gas further improve resource utilization [26].
The integration of deuterated compound production with other hydrogen isotope processing operations can provide significant economic advantages [26]. Facilities processing tritium for fusion energy applications can leverage existing infrastructure and expertise for deuterated compound production [26].
Process optimization studies have demonstrated that flow chemistry approaches can reduce deuterium consumption by 30% compared to traditional batch processing while maintaining equivalent product quality [6]. These efficiency improvements significantly impact production economics and environmental sustainability [6].
Waste Minimization and Environmental Impact
Modern industrial production emphasizes waste minimization and environmental responsibility [27]. Advanced process designs minimize the generation of contaminated waste streams while maximizing product recovery [27].
Solvent recycling systems enable the recovery and reuse of processing solvents, reducing both environmental impact and operating costs [27]. Distillation and purification systems recover high-purity solvents suitable for repeated use in production operations [27].
The implementation of green chemistry principles in industrial deuteration processes includes the use of environmentally benign catalysts and solvents where possible [27]. Recent developments in iron-based catalysts provide sustainable alternatives to precious metal systems while maintaining equivalent performance levels [8].
Industrial production of analytical standards requires rigorous quality assurance systems to ensure consistent product quality and regulatory compliance [7] [25]. These systems encompass all aspects of production from raw material receipt through final product shipping [25].
Good Manufacturing Practices
The implementation of Good Manufacturing Practices ensures consistent product quality and regulatory compliance [25]. These practices include detailed documentation of all production activities, comprehensive training programs for operating personnel, and regular quality system audits [25].
Raw material specifications and testing protocols ensure that only materials meeting stringent quality requirements enter the production process [25]. Incoming inspection procedures verify the purity and isotopic composition of heavy water and other critical raw materials [25].
In-process monitoring systems track key quality parameters throughout production to ensure adherence to established specifications [25]. These systems include automated sampling and analysis protocols that provide real-time feedback on product quality [25].
Analytical Testing and Release Criteria
Comprehensive analytical testing protocols verify that finished products meet all specification requirements before release for sale [17]. These protocols include multiple analytical techniques to confirm identity, purity, and isotopic composition [17].
Mass spectrometry protocols verify isotopic composition and detect potential impurities at trace levels [17]. High-resolution mass spectrometry provides definitive confirmation of deuterium incorporation levels and structural integrity [17].
Nuclear magnetic resonance spectroscopy confirms structural identity and provides quantitative assessment of deuterium incorporation at specific molecular positions [28]. These techniques ensure that products meet the stringent requirements for analytical standard applications [28].
Certificate of analysis documentation provides customers with detailed information about product quality and testing results [7]. These certificates include complete analytical data, storage recommendations, and expiration dating to ensure proper product use [7].
The determination of isotopic purity represents the most critical quality control parameter for benzo[c]phenanthrene-d5 [17] [29]. Multiple analytical approaches provide complementary information about deuterium content, distribution, and structural integrity.
Mass Spectrometric Analysis
High-resolution mass spectrometry serves as the primary analytical technique for isotopic purity determination [17] [30]. The method enables precise measurement of molecular ion isotopic distributions, providing quantitative assessment of deuterium incorporation levels [17].
Modern high-resolution instruments achieve mass accuracy levels of ±1 ppm or better, enabling unambiguous identification of isotopologues differing by single deuterium substitutions [17]. Electrospray ionization techniques provide gentle ionization conditions that preserve molecular ion integrity while achieving excellent sensitivity [30].
The calculation of isotopic purity from mass spectrometric data employs deconvolution algorithms that separate the contributions of individual isotopologues from the observed mass spectrum [29]. Specialized software packages automate these calculations while providing statistical analysis of measurement uncertainty [29].
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy provides complementary information about deuterium distribution and structural integrity [28] [31]. Proton NMR spectra of deuterated compounds exhibit characteristic signal patterns that confirm deuterium placement and quantify residual hydrogen content [28].
Deuterium NMR spectroscopy offers direct observation of deuterium incorporation and can provide quantitative measurement of deuterium content at specific molecular positions [31]. The technique requires larger sample quantities compared to mass spectrometry but provides unambiguous structural confirmation [31].
Two-dimensional NMR techniques enable detailed structural characterization and can identify unexpected deuterium scrambling or rearrangement processes [28]. These advanced techniques prove particularly valuable for complex deuterated molecules where multiple exchange sites exist [28].
Chemical purity assessment ensures that deuterated products meet the stringent requirements for analytical standard applications [32] [17]. Multiple analytical techniques provide comprehensive characterization of potential impurities and degradation products.
Chromatographic Purity Analysis
High-performance liquid chromatography provides sensitive detection of structurally related impurities that might interfere with analytical applications [33] [34]. Optimized chromatographic conditions enable separation of closely related polycyclic aromatic hydrocarbons with resolution sufficient to detect impurities at sub-percent levels [34].
Gas chromatography-mass spectrometry offers complementary analytical capabilities with enhanced sensitivity for volatile impurities [33] [35]. The technique can detect impurities at nanogram levels while providing structural information through mass spectral fragmentation patterns [35].
Method validation protocols establish detection limits, quantitation limits, and measurement precision for each analytical technique [33]. These protocols ensure that analytical methods meet the requirements for quality control applications and provide reliable measurement data [33].
Spectroscopic Characterization
Infrared spectroscopy provides valuable information about functional group integrity and can detect C-D stretching vibrations characteristic of deuterated aromatic compounds [36] [37]. The technique offers rapid screening capabilities for structure confirmation and impurity detection [37].
Ultraviolet-visible spectroscopy monitors chromophoric properties and can detect aromatic impurities or degradation products that might interfere with intended applications [32]. The technique provides sensitive detection of conjugated aromatic systems and can identify subtle structural changes [32].
Fluorescence spectroscopy offers exceptional sensitivity for detecting trace impurities that exhibit fluorescent properties [38]. The technique can detect impurities at sub-ppm levels and provides selective detection of specific aromatic compound classes [38].